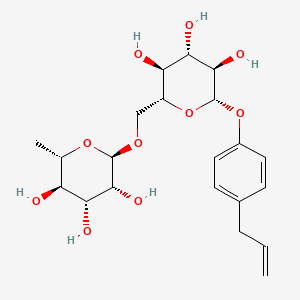
Lusitanicoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lusitanicoside is a glycoside.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Lusitanicoside is identified chemically as 4-allylphenyl 6-O-β-L-rhamnopyranosyl-D-glucopyranoside, with a molecular formula of C₁₉H₂₃O₁₄ and a molecular weight of approximately 465.1723 g/mol. Its structure features a rhamnose sugar moiety linked to a glucopyranose unit, which contributes to its unique biological properties and potential applications across various fields.
Biological Activities
This compound exhibits several notable biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for combating oxidative stress in biological systems.
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing natural preservatives or therapeutic agents against infections.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammation in various experimental models, suggesting its potential use in treating inflammatory diseases .
Pharmacological Research
This compound's unique biological activities make it a subject of interest in pharmacological research. Its potential applications include:
- Natural Therapeutics : Due to its antioxidant and anti-inflammatory properties, this compound can be developed into natural therapeutic agents for chronic diseases such as arthritis and cardiovascular disorders.
- Drug Development : The compound's structural characteristics allow it to interact with various biological molecules, providing a foundation for designing novel drugs.
Nutraceuticals and Functional Foods
This compound is being explored for its incorporation into health products, particularly in the nutraceutical industry. Its antioxidant properties can enhance the health benefits of functional foods aimed at improving overall wellness .
Phytochemical Exploration
A study focusing on the phytochemical composition of Neolitsea pallens revealed that this compound is one of the significant compounds present in the leaves. This study utilized advanced techniques such as UPLC (Ultra-Performance Liquid Chromatography) to analyze the chemical profile, confirming the presence of various bioactive compounds that could have therapeutic implications .
Toxicological Studies
Research into the acute oral toxicity of M. fragrans extracts containing this compound indicated that while certain doses were well-tolerated, further investigation is necessary to fully understand the safety profile of this compound when used in therapeutic contexts . This highlights the importance of rigorous testing before clinical applications.
Propiedades
Número CAS |
499-35-4 |
|---|---|
Fórmula molecular |
C21H30O10 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O10/c1-3-4-11-5-7-12(8-6-11)30-21-19(27)17(25)15(23)13(31-21)9-28-20-18(26)16(24)14(22)10(2)29-20/h3,5-8,10,13-27H,1,4,9H2,2H3/t10-,13+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1 |
Clave InChI |
DAELTTGCCPRYTP-ZLQZEYEISA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC=C)O)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC=C)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC=C)O)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















